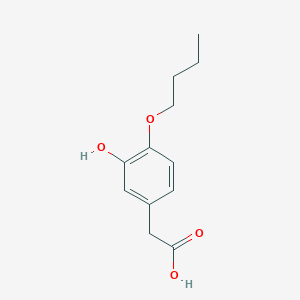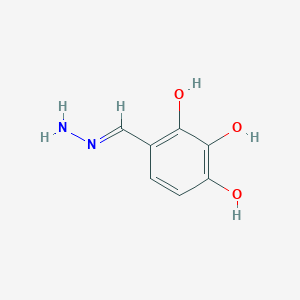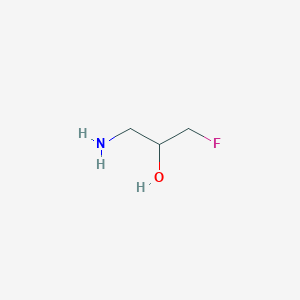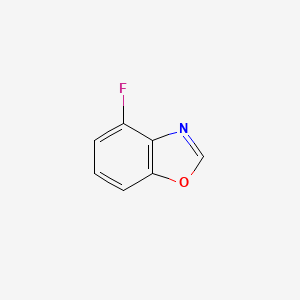
4-Butoxy-3-hydroxyphenylacetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxy-3-hydroxyphenylacetic Acid is an organic compound with a molecular formula of C12H16O4 It is characterized by a phenylacetic acid core substituted with a butoxy group at the 4-position and a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3-hydroxyphenylacetic Acid typically involves the following steps:
Starting Material: The synthesis begins with a phenylacetic acid derivative.
Substitution Reaction: A butoxy group is introduced at the 4-position of the phenyl ring through a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is then introduced at the 3-position using a hydroxylation reaction, often involving a catalyst such as a metal complex or an enzyme.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Catalytic Hydroxylation: Using metal catalysts to achieve selective hydroxylation.
Enzymatic Hydroxylation: Employing enzymes like monooxygenases for regioselective hydroxylation.
化学反应分析
Types of Reactions
4-Butoxy-3-hydroxyphenylacetic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-butoxy-3-oxophenylacetic acid.
Reduction: Formation of 4-butoxy-3-hydroxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
科学研究应用
4-Butoxy-3-hydroxyphenylacetic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-Hydroxyphenylacetic Acid: Lacks the butoxy group, making it less hydrophobic.
3-Hydroxyphenylacetic Acid: Lacks the butoxy group and has different solubility properties.
4-Butoxyphenylacetic Acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
4-Butoxy-3-hydroxyphenylacetic Acid is unique due to the presence of both the butoxy and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential for diverse applications.
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
2-(4-butoxy-3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C12H16O4/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |
InChI 键 |
ROKPIYIGWJSUCD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)


![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)

![4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)

![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)
